2-(4-((3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)phenoxy)acetamide
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Overview
Description
“2-(4-((3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)phenoxy)acetamide” is a chemical compound with the molecular formula C19H24N4O5S and a molecular weight of 420.48. It is a derivative of phenoxy acetamide .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring, a piperidine ring, and a phenoxy acetamide group. These functional groups could potentially interact with biological targets in specific ways, but without more information, it’s hard to say exactly what those interactions might be .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrimidine and piperidine rings, as well as the phenoxy acetamide group, could potentially undergo a variety of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, are not available from the information I found.Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[4-[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]sulfonylphenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O5S/c1-13-10-19(22-14(2)21-13)28-16-4-3-9-23(11-16)29(25,26)17-7-5-15(6-8-17)27-12-18(20)24/h5-8,10,16H,3-4,9,11-12H2,1-2H3,(H2,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHIUAVFLIHZKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)OCC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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